molecular formula C18H11BrN2O3S2 B3511133 (3Z)-5-bromo-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B3511133
M. Wt: 447.3 g/mol
InChI Key: DBFQQDNCCVOTIJ-UHFFFAOYSA-N
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Description

(3Z)-5-Bromo-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a heterocyclic compound featuring:

  • A 5-bromo-substituted indole-2-one core.
  • A 2-thioxo-1,3-thiazolidin-4-one ring fused via a conjugated Z-configuration double bond.
  • A 2-methoxyphenyl substituent at the N3 position of the thiazolidinone ring.

This compound belongs to the rhodanine-indole hybrid family, known for antimicrobial, anticancer, and enzyme-inhibitory activities due to their planar conjugated systems and hydrogen-bonding capabilities .

Properties

IUPAC Name

5-bromo-3-[4-hydroxy-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O3S2/c1-24-13-5-3-2-4-12(13)21-17(23)15(26-18(21)25)14-10-8-9(19)6-7-11(10)20-16(14)22/h2-8,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFQQDNCCVOTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the bromine atom and the methoxyphenyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a derivative with a different substituent in place of the bromine atom.

Scientific Research Applications

Pharmacological Properties

Compounds with similar structures have been reported to exhibit various pharmacological properties. Notably, the thiazolidinone moiety is known for its role in nucleophilic reactions due to the presence of sulfur, which can act as a nucleophile. The indole structure may undergo electrophilic substitution reactions, particularly enhancing its potential as a drug candidate.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones possess antimicrobial properties. Studies have shown that compounds similar to (3Z)-5-bromo-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one demonstrate efficacy against various bacterial strains, making them candidates for further investigation in antibiotic development.

Anticancer Activity

Thiazolidinone derivatives have been explored for their anticancer properties. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Synthetic Applications

The synthesis of this compound typically involves multiple steps that may include:

  • Formation of the thiazolidinone ring.
  • Introduction of the bromine substituent.
  • Coupling with the indole structure.

These synthetic routes are crucial for producing compounds with desired yields and purities for research purposes.

Interaction Studies

Understanding the interaction mechanisms between this compound and biological targets is essential for elucidating its pharmacodynamics and pharmacokinetics. Techniques such as:

  • Molecular docking : To predict binding affinities with enzymes or receptors.
  • In vitro assays : To evaluate biological activity against specific targets.

These studies are pivotal in developing this compound into a viable therapeutic agent.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are often studied using techniques like molecular docking and biochemical assays .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of rhodanine-indole hybrids are highly sensitive to substituent modifications. Key analogues include:

Compound Name / ID (Reference) Core Modifications Key Substituents
Target Compound 5-Bromoindole + 2-thioxo-thiazolidinone 2-Methoxyphenyl at N3
(3Z)-5-Bromo-3-(2-(2,3-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene)-indol-2-one 2,3-Dimethylanilino group at N3 Increased steric bulk, reduced electron density
(3Z)-3-Benzyl-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-2-thioxothiazolidin-4-one Benzyl at N3 + butyl at indole N1 Enhanced lipophilicity, altered pharmacokinetics
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one Hydroxybenzylidene instead of indole Stronger H-bonding capacity, lower logP
(3Z)-5-Bromo-3-[3-(4-diethylaminophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene]-indol-2-one Diethylamino-phenyl at N3 Electron-donating group, improved solubility
(Z)-Methyl 3-((3-(3-fluorophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-6-methoxy-indole-2-carboxylate Fluoro-phenyl + methoxycarbonyl-indole Enhanced antibacterial activity, higher polarity

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, thioxo) enhance electrophilicity and binding to biological targets like enzymes .
  • Methoxy groups (as in the target compound) balance lipophilicity and H-bonding, improving membrane permeability .
  • Bulky substituents (e.g., benzyl, butyl) reduce solubility but may increase target specificity .

Key Findings :

  • Hydroxy/methoxy groups improve antifungal activity (e.g., target compound vs. ).
  • Fluorine and morpholino substituents significantly enhance antibacterial potency .
  • Methyl/benzylidene derivatives exhibit reduced efficacy, likely due to poor solubility .

Physicochemical and Crystallographic Properties

Property / Compound (Reference) Solubility (DMSO) Crystal Packing Motifs Hydrogen-Bonding Interactions
Target Compound Moderate π-π stacking, C–H⋯S interactions Intramolecular C–H⋯O, N–H⋯S
(5Z)-5-(2-Hydroxybenzylidene)-thiazolidinone High R₂²(7) dimer motifs via O–H⋯S Strong O–H⋯S and C–H⋯π
3-Benzyl-5-(5-bromo-1-butyl-indolylidene)-thiazolidinone Low Disordered alkyl chains, weak π-stacking Limited H-bonding due to steric bulk

Insights :

  • Hydroxy groups facilitate dimerization and improve crystallinity .
  • Bromine and conjugated systems enhance π-π interactions, critical for solid-state stability .

Biological Activity

The compound (3Z)-5-bromo-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a notable member of the thiazolidinone family, characterized by its complex structure that includes a bromine atom and an indolone moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

PropertyValue
Molecular Formula C17H16BrN2O3S
Molecular Weight 433.30 g/mol
IUPAC Name This compound

The presence of various functional groups, including a methoxy group and a thiazolidinone ring, suggests that this compound may exhibit diverse biological activities through multiple mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : By binding to specific receptors, it may modulate signaling pathways that are crucial for cellular function and homeostasis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives similar to the compound . For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells at micromolar concentrations .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies indicate that thiazolidinone derivatives exhibit:

  • Bactericidal effects against Gram-positive bacteria.
  • Antifungal activity , particularly against Candida species.

These effects are likely due to the disruption of microbial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Activity

A recent study investigated the effects of thiazolidinone derivatives on MCF7 breast cancer cells. The results showed that treatment with a similar thiazolidinone compound resulted in:

  • IC50 values ranging from 10 to 20 µM.
  • Induction of apoptosis as evidenced by increased caspase activity.

This suggests that structural modifications in thiazolidinones could enhance their anticancer properties .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds against Staphylococcus aureus. The findings indicated:

  • A minimum inhibitory concentration (MIC) of 15 µg/mL for effective bacterial growth inhibition.
  • Mechanistic studies suggested that these compounds disrupt bacterial protein synthesis.

These results underscore the potential utility of thiazolidinone derivatives as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3Z)-5-bromo-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • The synthesis involves multi-step reactions, starting with condensation of 2-methoxyphenylamine with indole-2,3-dione derivatives, followed by cyclization with thiazolidinone precursors under acidic/basic conditions.
  • Key parameters include temperature control (60–80°C), pH adjustments (pH 6–8 for cyclization), and catalysts like triethylamine or p-toluenesulfonic acid .
  • Table 1 : Optimization Parameters
StepReagents/CatalystsTemperature (°C)Yield Range (%)
Condensation2-Methoxyphenylamine, DMF70–8060–75
CyclizationThiazolidinone precursor, Et3N60–7045–65

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Confirm regiochemistry of the Z-configuration using 1H^1H- and 13C^{13}C-NMR (e.g., coupling constants for olefinic protons) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX or WinGX/ORTEP for anisotropic displacement ellipsoids .
  • UV-Vis/IR : Identify conjugated systems (e.g., C=O, C=S stretches at 1680–1720 cm1^{-1}) and electronic transitions .

Q. What are the common reaction pathways for modifying the thiazolidinone and indole moieties in this compound?

  • Methodology :

  • Oxidation : Use m-CPBA or H2_2O2_2 to oxidize sulfur atoms, altering electron density for SAR studies .
  • Nucleophilic substitution : Replace the bromine atom at the indole C5 position with amines or thiols under Pd catalysis .
  • Kinetic monitoring : Track reaction progress via HPLC or time-resolved IR spectroscopy .

Q. How is the preliminary biological activity of this compound assessed in vitro?

  • Methodology :

  • Antimicrobial assays : Disk diffusion/MIC tests against Gram-positive bacteria (e.g., S. aureus) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Table 2 : Comparative Bioactivity of Analogues
CompoundTarget (IC50_{50}, μM)Antibacterial (MIC, μg/mL)
Parent12.5 (HeLa)8.0 (S. aureus)
Fluoro-substituted8.2 (HeLa)5.5 (S. aureus)

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict interactions between this compound and biological targets?

  • Methodology :

  • Docking software : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., topoisomerase II) .
  • Key parameters : Grid box centered on active sites, Lamarckian genetic algorithm for conformational sampling.
  • Validation : Compare docking scores (<−8 kcal/mol) with experimental IC50_{50} data .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Statistical analysis : Use ANOVA to assess variability in IC50_{50} values due to assay conditions (e.g., serum concentration, cell passage number) .
  • Dose-response curves : Fit data to Hill plots to differentiate efficacy (Emax_{max}) vs. potency (EC50_{50}) .

Q. What structure-activity relationship (SAR) trends are observed when modifying substituents on the thiazolidinone ring?

  • Methodology :

  • Electron-withdrawing groups (e.g., Br, CF3_3) enhance DNA intercalation, while methoxy groups improve solubility .
  • Table 3 : SAR of Thiazolidinone Modifications
SubstituentBioactivity TrendLogP Change
-Br↑ Anticancer+0.5
-OCH3_3↑ Solubility−0.3

Q. How do advanced crystallography tools (e.g., SHELXL, ORTEP) resolve polymorphism or anisotropic displacement in the crystal lattice?

  • Methodology :

  • SHELXL refinement : Apply TWIN/BASF commands for twinned crystals; use HKLF5 format for multi-component datasets .
  • ORTEP visualization : Generate displacement ellipsoids at 50% probability to analyze thermal motion and hydrogen bonds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-5-bromo-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-5-bromo-3-[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

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